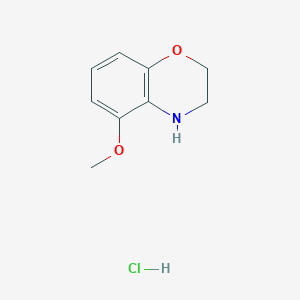

5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride” is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazine .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

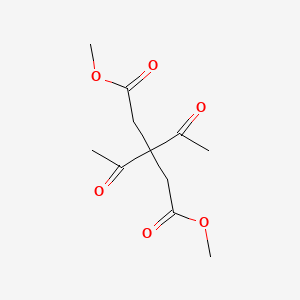

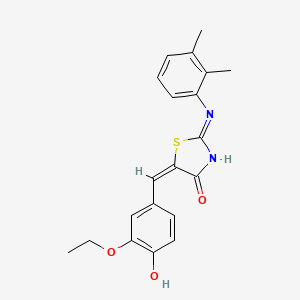

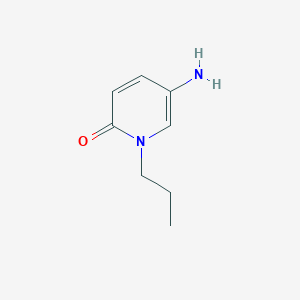

Molecular Structure Analysis

The molecular structure of “this compound” is based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold . The structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity .

Chemical Reactions Analysis

The chemical reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated . The compounds showed moderate to good potency against various cancer cell lines .

Mecanismo De Acción

Target of Action

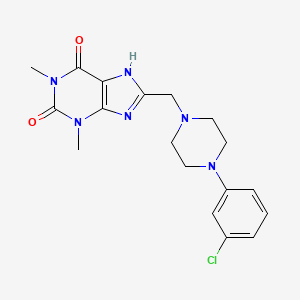

Similar compounds, such as benzoxazines, have been found to inhibit human topoisomerase i , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this compound belongs, have been shown to inhibit human topoisomerase i . This inhibition could potentially prevent the enzyme-substrate binding, thereby affecting the DNA replication and transcription processes .

Result of Action

As a potential inhibitor of human topoisomerase i , it may interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neurotransmitter release and receptor activation. However, one limitation of using this compound is its potential for off-target effects on other serotonin receptors, which may complicate interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride, including:

1. Clinical trials to investigate the efficacy of this compound as a treatment for neuropsychiatric disorders such as depression, anxiety, and PTSD.

2. Further studies to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on neurogenesis, synaptic plasticity, and oxidative stress.

3. Development of novel this compound analogs with improved pharmacokinetic properties and selectivity for the 5-HT2A receptor.

4. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

5. Exploration of the potential use of this compound as a research tool for studying the role of the 5-HT2A receptor in various physiological and pathological conditions.

Métodos De Síntesis

The synthesis of 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride involves the condensation of 2,5-dimethoxyaniline with 2-chlorobenzoic acid, followed by cyclization with phosphoryl chloride. The resulting product is then treated with sodium hydroxide to obtain this compound hydrochloride in high yield and purity.

Aplicaciones Científicas De Investigación

5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride has been extensively studied for its pharmacological properties and therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for depression, anxiety, addiction, and post-traumatic stress disorder (PTSD). This compound has also been investigated for its potential use in treating cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

IUPAC Name |

5-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)10-5-6-12-8;/h2-4,10H,5-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMQJFBAZBTGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)

![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)